(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile
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Overview
Description
(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile is a heterocyclic compound that features both pyridine and oxadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .
Mechanism of Action
Target of Action
The primary target of (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile is the α4β2 receptor . This receptor is a subtype of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels found in the nervous system. They play key roles in signal transmission and are implicated in various neurological functions, including cognitive function and pain alleviation .
Mode of Action
This compound acts as a positive allosteric modulator of the α4β2 receptor . This means it binds to a site on the receptor that is distinct from the primary (orthosteric) site where the endogenous ligand, acetylcholine (ACh), binds. This allosteric modulation enhances the receptor’s response to ACh, effectively increasing the potency of ACh-related events .
Result of Action
The molecular and cellular effects of this compound’s action are likely tied to its enhancement of cholinergic neurotransmission via α4β2 receptors. This could result in changes in neural activity and processes, potentially influencing cognitive function and pain perception .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile typically involves the reaction of pyridine derivatives with nitrile oxides. One common method includes the cyclization of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide (NaOH) at ambient temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines .
Scientific Research Applications
(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Industry: It is used in the development of new materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethanamine trifluoroacetate
- 2-(1,2,4-Oxadiazol-5-yl)anilines
- 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine
Uniqueness
What sets (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile apart from similar compounds is its unique combination of the pyridine and oxadiazole rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c10-4-1-8-12-9(13-14-8)7-2-5-11-6-3-7/h2-3,5-6H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBQHYCRNNGCBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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